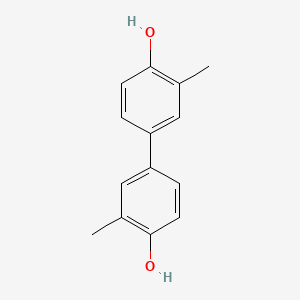

3,3'-Dimethyl-1,1'-biphenyl-4,4'-diol

Description

Historical Perspectives and Evolution of Research on Biphenyl (B1667301) Diols

The study of biphenyl diols is rooted in the foundational discoveries of aromatic chemistry in the 19th and early 20th centuries. The synthesis of biphenyl derivatives can be traced back over 160 years, with early methods like the Wurtz-Fittig reaction (c. 1862) and the Ullmann reaction (1901) providing the initial pathways to create carbon-carbon bonds between aromatic rings. rsc.org

A pivotal moment in the history of biphenyl diols was the first documented synthesis of a related compound, bisphenol A, by the Russian chemist Aleksandr Dianin in 1891. This work laid the groundwork for preparing biphenyl-type structures. The broader industrial and academic significance of biphenyl diols became more apparent in the mid-20th century, coinciding with the rapid growth of polymer science.

A significant advancement was the development of scalable oxidative coupling methods. While the principle of oxidative phenol (B47542) coupling was demonstrated as early as 1868 by Julius Löwe, it was Allan Hay's work in the 1960s on the synthesis of 4,4'-biphenol that established an industrially viable methodology. wikipedia.org This method involved the oxidative coupling of 2,6-disubstituted phenols, which directed the reaction to the para position, followed by dealkylation. wikipedia.org These developments in synthetic methodology were crucial for making biphenol derivatives readily available for research and industrial applications.

Table 2: Key Milestones in Biphenyl and Biphenyl Diol Chemistry

| Milestone | Year | Researcher/Development | Significance |

| Wurtz-Fittig Reaction | c. 1862 | Charles Adolphe Wurtz & Wilhelm Rudolph Fittig | Extended coupling reactions to include aryl halides, enabling biphenyl synthesis. rsc.org |

| First Oxidative Phenol Coupling | 1868 | Julius Löwe | Demonstrated the fundamental principle of forming carbon-carbon bonds between phenol units under oxidative conditions. |

| First Synthesis of a Bisphenol | 1891 | Aleksandr Dianin | Synthesized Bisphenol A, establishing foundational methods for preparing biphenyl-type structures. |

| Ullmann Reaction | 1901 | Fritz Ullmann | Developed a copper-catalyzed method for synthesizing biaryl compounds. rsc.org |

| Industrial Biphenol Synthesis | 1960s | Allan Hay | Developed scalable oxidative coupling methods for producing 4,4'-biphenol. wikipedia.org |

Academic Significance of 3,3'-Dimethyl-1,1'-biphenyl-4,4'-diol in Organic and Materials Chemistry

The specific structure of this compound makes it a versatile building block in both organic synthesis and materials science. Its academic significance stems from its utility in constructing more complex molecular architectures and its role in the development of functional materials.

In organic synthesis , the compound serves as a crucial intermediate. aromsyn.com The hydroxyl groups can be readily modified or used to direct further reactions. For instance, they can be oxidized to form quinones. The diol functionality also allows it to act as a bidentate ligand, capable of forming stable complexes with transition metals. The biphenyl framework itself is a key component in many pharmacologically active products and chiral reagents. arabjchem.org Research has shown that the compound is suitable for various coupling reactions to create more elaborate structures. aromsyn.com

In materials chemistry , this compound is recognized for its potential in creating advanced functional materials. aromsyn.com Biphenyl units are known to be core components of liquid crystals, and this diol is listed as a material for liquid crystal and OLED applications. arabjchem.org The rigidity of the biphenyl spacer is a desirable trait for creating materials with high thermal stability. arabjchem.org Furthermore, it has been identified as a monomer for the synthesis of Covalent Organic Frameworks (COFs) and has potential applications in electronic and magnetic materials. bldpharm.com The antioxidant properties attributed to the phenolic hydroxyl groups also garner research interest.

Overview of Contemporary Research Trajectories for this compound

Current research continues to build upon the foundational understanding of biphenyl diols, exploring new applications and synthetic methodologies. A major area of contemporary focus is in the field of asymmetric catalysis. Axially chiral biphenyl diols are highly sought after as ligands for catalysts that can produce specific stereoisomers of a target molecule. Recent studies (2023) have focused on the development of adjustable axially chiral biphenyl ligands derived from structurally similar biphenyl diols, highlighting the ongoing effort to fine-tune these structures for highly efficient and selective chemical transformations. nih.gov

The development of novel polymers and plastics remains a significant research trajectory. Dimethyl-substituted biphenyl compounds are precursors to dicarboxylic acids used in the manufacture of polyesters and plasticizers. google.com Research is ongoing to optimize the production processes of specific isomers, such as 4,4'-dimethylbiphenyl (B165725), to serve these industries. google.com

Furthermore, the fundamental reactivity and application of biphenyl derivatives are continuously explored. A 2023 review article summarized a century of progress in the synthesis and reactions of these compounds, indicating a sustained interest in discovering new transformations and applications, including their use as intermediates for compounds with biological activity. rsc.org The versatility of the biphenyl scaffold ensures that compounds like this compound will remain relevant in the ongoing development of new medicines, materials, and chemical technologies. arabjchem.org

Structure

3D Structure

Properties

IUPAC Name |

4-(4-hydroxy-3-methylphenyl)-2-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O2/c1-9-7-11(3-5-13(9)15)12-4-6-14(16)10(2)8-12/h3-8,15-16H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUGKVYDVIGOPSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3060613 | |

| Record name | [1,1'-Biphenyl]-4,4'-diol, 3,3'-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

612-84-0 | |

| Record name | 3,3′-Dimethyl[1,1′-biphenyl]-4,4′-diol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=612-84-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1,1'-Biphenyl)-4,4'-diol, 3,3'-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000612840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Bi-o-cresol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4187 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | [1,1'-Biphenyl]-4,4'-diol, 3,3'-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | [1,1'-Biphenyl]-4,4'-diol, 3,3'-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3'-Dimethyl-4,4'-biphenyldiol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z4GKE937ZZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 3,3 Dimethyl 1,1 Biphenyl 4,4 Diol and Its Precursors

Classical Synthetic Routes to 3,3'-Dimethyl-1,1'-biphenyl-4,4'-diol

Traditional methods for synthesizing this compound have laid the groundwork for more advanced synthetic strategies. These classical routes often involve multi-step processes and well-established reaction mechanisms.

Grignard Reagent-Mediated Coupling Approaches

Grignard reagents are pivotal in the formation of carbon-carbon bonds. In the synthesis of biphenyl (B1667301) derivatives, a Grignard reagent, such as (4-methylphenyl)magnesium bromide, can be coupled with a suitable halide in the presence of a metal halide. orgsyn.org This approach, while effective, can sometimes be complicated by side reactions, such as the formation of biphenyl from the Grignard reagent itself. mnstate.edu The preparation of the Grignard reagent is a critical step, requiring anhydrous conditions to prevent its reaction with water. mnstate.eduunp.edu.ar

Oxidative Coupling and Reduction Strategies

Oxidative coupling reactions provide a direct method for forming the biphenyl linkage. nih.gov This can involve the dimerization of phenolic precursors, which are then deprotected to yield the final diol. nih.gov For instance, the oxidative dimerization of a protected 2-pyrenol derivative can be mediated by iron(III) or copper(II). nih.gov Another approach involves the oxidative coupling of phenolic compounds using enzymes like cytochrome P450, which can offer high selectivity. chemrxiv.org Subsequent reduction steps may be necessary to arrive at the desired diol.

The Scholl reaction is a classic example of oxidative aromatic coupling, often used to create biaryl linkages without pre-functionalization, which can be an efficient pathway to complex structures. nih.gov

Multi-Step Syntheses from Substituted Aromatic Precursors

The synthesis of this compound can be achieved through a sequence of reactions starting from readily available substituted aromatic compounds. odinity.comlibretexts.org A common strategy involves the hydroalkylation of toluene (B28343) to produce (methylcyclohexyl)toluenes, followed by dehydrogenation to yield a mixture of dimethyl-substituted biphenyl isomers. google.com The desired 3,3'-dimethyl isomer must then be separated from this mixture. google.com

Another multi-step approach could involve the synthesis of o-cresol (B1677501) as a precursor. prepchem.comosti.govchemcess.com This can be achieved through the vapor-phase methylation of phenol (B47542) over a solid acid catalyst. osti.govchemcess.com The resulting o-cresol can then undergo further reactions to form the biphenyl structure. For example, 3,3'-dimethylbiphenyl (B1664587) can be prepared by treating 4,4'-dihydroxy-3,3'-dimethylbiphenyl with zinc dust. orgsyn.org

Modern and Sustainable Approaches in the Synthesis of this compound

In recent years, there has been a significant shift towards developing more efficient, selective, and environmentally friendly synthetic methods.

Green Chemistry Principles in this compound Production

The principles of green chemistry aim to reduce waste, use less hazardous chemicals, and improve energy efficiency. youtube.compixel-online.net In the context of this compound synthesis, this translates to using safer solvents, renewable feedstocks, and catalytic processes. rsc.org For example, developing syntheses in water instead of organic solvents and using biocatalysts are key areas of research. researchgate.net A green synthesis of biphenyl carboxylic acids has been achieved using a water-soluble fullerene-supported palladium chloride nanocatalyst. researchgate.net

Catalytic Methods for this compound Synthesis

Catalytic methods, particularly those employing transition metals like palladium and nickel, have revolutionized the synthesis of biaryl compounds. wikipedia.org

Palladium-Catalyzed Coupling:

The Suzuki-Miyaura coupling is a highly efficient palladium-catalyzed reaction for forming carbon-carbon bonds between an organoboron compound and a halide. gre.ac.ukacs.orgnih.govmdpi.comlibretexts.org This method is widely used for synthesizing a vast array of biaryl derivatives due to its mild reaction conditions and tolerance of various functional groups. researchgate.netnih.gov The general mechanism involves oxidative addition, transmetalation, and reductive elimination. libretexts.orgnih.gov

| Catalyst System | Reactants | Conditions | Yield | Reference |

| Pd(OH)2 | Substituted phenylboronic acids and substituted bromobenzene | Potassium phosphate (B84403) (base), 65 °C | Good | nih.gov |

| PdCl2/Fullerene Nanocatalyst | Bromobenzoic acid and aryl boronic acid | K2CO3 (base), Room Temperature, Water | >90% | researchgate.net |

Nickel-Catalyzed Homo-coupling:

Nickel-catalyzed reactions offer a cost-effective alternative to palladium. wikipedia.org Nickel catalysts are effective in the homo-coupling of aryl halides to produce symmetrical biaryls. researchgate.net The Ullmann reaction, traditionally using copper, can also be effectively catalyzed by nickel. wikipedia.orgorganic-chemistry.org Nickel-catalyzed Ullmann-type reactions have been developed for the coupling of bis-ortho-substituted aryl halides to create tetra-ortho-substituted biaryls in moderate to high yields. researchgate.net Nickel-catalyzed reductive coupling of allyl alcohols via allyl boronates has also been demonstrated as a method for forming C-C bonds.

| Catalyst System | Reactants | Key Features | Reference |

| Ni/α-diimine | Haloarenes | Highly active, broad scope of biaryls | researchgate.net |

| Nickel catalyst with Bu4NI | Bis-ortho-substituted arylhalides | Bu4NI as a bridging ligand accelerates the reaction | researchgate.net |

Electrochemical Synthesis Considerations

Electrochemical synthesis provides a potent and environmentally conscious route for producing biphenyl diols. These methods typically operate under mild conditions, avoiding the need for harsh chemical oxidants. The fundamental process involves the anodic oxidation of phenols to create phenoxy radicals, which subsequently couple to form the biphenyl structure. researchgate.net

For the direct synthesis of this compound, the electrochemical oxidation of its precursor, o-cresol, is a primary method. researchgate.netresearchgate.net This process generates o-cresol-derived phenoxy radicals at an anode, which then dimerize. The success of this dimerization is contingent on several factors, including the material of the electrode, the solvent used, the supporting electrolyte, and the applied current density.

Insights from the electrochemical oxidation of related phenols, such as p-cresol (B1678582) and other derivatives, are valuable. For example, the oxidative coupling of p-cresol using iron(III) chloride as an oxidizing agent has been shown to selectively produce an ortho-ortho linked dimer. oup.com Similarly, studies on the anodic oxidation of various methoxybiphenyls and other phenol derivatives highlight the influence of substituent positioning and the reaction environment on the formation of biphenyl linkages. thieme-connect.comacs.org The choice of solvent and electrolyte is critical in guiding the reaction pathway and minimizing the formation of byproducts like quinones or polymers. researchgate.net

Table 1: Factors Influencing Electrochemical Synthesis of Biphenyl Diols

| Factor | Influence on Synthesis |

| Electrode Material | Affects the rate and selectivity of phenoxy radical generation. |

| Solvent System | Influences the stability of radical intermediates and minimizes side reactions. Aprotic solvents are often preferred. |

| Supporting Electrolyte | Provides conductivity and can affect the reaction pathway. |

| Current Density | Controls the rate of the electrochemical reaction. |

| Phenol Structure | Substituents on the phenolic ring (e.g., the methyl group in o-cresol) direct the coupling and affect regioselectivity. |

Enantioselective Synthesis of Chiral Analogues and Atropisomeric Derivatives of Biphenyl Diols

The synthesis of enantiomerically pure biphenyl diols is crucial due to their role as chiral ligands in asymmetric catalysis. nih.gov The inherent axial chirality in many substituted biphenyls is due to restricted rotation around the C-C bond connecting the aryl rings, a phenomenon known as atropisomerism. pnas.orgyoutube.com

Several strategies exist for the enantioselective synthesis of these chiral molecules:

Asymmetric Oxidative Coupling: This involves using chiral catalysts to control the stereochemistry during the C-C bond formation. While not specifically documented for this compound, this method has been successful for other biphenyls, such as the Fe(III)-promoted oxidative coupling to create biaryl diphosphine dioxides. pnas.org

Enzymatic Methods: Biocatalysts, such as laccases, can perform highly selective oxidative couplings of phenols. These methods are considered a green chemistry approach and can achieve high enantioselectivity. acs.org

Central-to-Axial Chirality Conversion: This advanced strategy involves creating a stereocenter elsewhere in the molecule, which then directs the formation of the axial chirality during a subsequent bond-forming or aromatization step. mdpi.comresearchgate.net This has been demonstrated in the synthesis of various atropisomeric biaryls.

Electrochemical Methods: Recent advances have shown that enantioselective synthesis is possible using electrochemical techniques. For instance, a nickel-catalyzed electrochemical reductive homocoupling of aryl bromides has been developed to produce enantioenriched biaryl atropisomers.

The development of these methods is driven by the high value of atropisomeric compounds in fields ranging from natural products to materials science. acs.org

Table 2: Overview of Enantioselective Synthesis Strategies for Biphenyl Diols

| Method | Description | Key Features |

| Asymmetric Catalysis | Utilizes chiral metal complexes (e.g., based on Ru, Rh, Ni) or organocatalysts to direct the stereochemical outcome of the coupling reaction. nih.govpnas.orgyoutube.com | High efficiency and selectivity are possible; catalyst design is crucial. |

| Biocatalysis | Employs enzymes (e.g., lipases, laccases, oxidoreductases) to perform kinetic resolutions or desymmetrizations. acs.org | Environmentally friendly, highly selective, operates under mild conditions. |

| Chirality Conversion | A multi-step process where a point of chirality is first installed and then transferred to create the axial chirality of the biphenyl. mdpi.comresearchgate.net | Allows for the synthesis of highly pure enantiomers, often involving strategic reaction sequences. |

| Chiral Auxiliaries | A prochiral biphenyl is attached to a chiral molecule (auxiliary) that directs a stereoselective reaction. The auxiliary is removed afterward. youtube.com | A classic and reliable method, though it may require additional synthetic steps. |

Retrosynthetic Analysis of this compound and its Complex Derivatives

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by working backward from the target molecule to simpler, readily available starting materials. ias.ac.inrsc.org

For This compound , the analysis is direct. The primary disconnection is the central carbon-carbon bond linking the two aromatic rings. This bond is formed via a coupling reaction.

Disconnection: The C(4)-C(4') bond.

Synthetic Precursor: This disconnection leads back to two equivalents of o-cresol .

Forward Synthesis: The synthesis involves the oxidative coupling of o-cresol. This can be accomplished using various methods, including the electrochemical techniques mentioned previously or by using chemical oxidants. wikipedia.org

For more complex derivatives , the retrosynthetic analysis involves additional steps. If the target molecule is an unsymmetrical biphenyl, the disconnection of the central C-C bond would suggest a cross-coupling reaction.

Example Strategy (Suzuki-Miyaura Coupling):

Disconnect the target molecule into two different aryl fragments.

One fragment would be a phenylboronic acid (or ester) derivative.

The other fragment would be an aryl halide .

For an unsymmetrical derivative of this compound, this could mean starting with a derivative of 3-methyl-4-hydroxyphenylboronic acid and a differently substituted 2-methyl-4-halophenol. Protecting groups for the hydroxyl functions would be a necessary consideration in such a multi-step synthesis.

This strategic planning allows for the efficient construction of a wide array of substituted biphenyl scaffolds from simpler precursors. rsc.org

Derivatization and Functionalization Strategies of 3,3 Dimethyl 1,1 Biphenyl 4,4 Diol

Synthesis of Ethers and Esters from 3,3'-Dimethyl-1,1'-biphenyl-4,4'-diol

The phenolic hydroxyl groups of this compound are primary sites for functionalization, readily undergoing etherification and esterification reactions. These transformations are fundamental in modifying the solubility, reactivity, and electronic properties of the parent molecule.

Ether Synthesis: The conversion of the diol to its corresponding ethers can be achieved through various methods, most commonly a variation of the Williamson ether synthesis. researchgate.net This involves deprotonating the hydroxyl groups with a suitable base to form a diphenoxide, which then acts as a nucleophile to displace a halide or other leaving group from an alkylating agent. The reaction of esters with hydrosilanes, catalyzed by transition metals like iron, also presents a modern route to ethers, though this is typically for the reduction of esters rather than the direct synthesis from alcohols. rsc.org

Reaction: Deprotonation with a base (e.g., NaH, K₂CO₃) followed by reaction with an alkyl halide (R-X).

Products: Symmetrical or unsymmetrical di-ethers, depending on the alkylating agent used.

Ester Synthesis: Esterification is typically accomplished by reacting the diol with carboxylic acids, acyl chlorides, or anhydrides. These reactions are often catalyzed by acids or proceed directly with the more reactive acyl halides. The resulting diesters are valuable as intermediates, plasticizers, or monomers for polyesters. Recent advancements have focused on catalytic methods for ester transformations, which can be adapted for synthesis. researchgate.net

Reaction with Acyl Chlorides: Reaction with R-COCl in the presence of a base (e.g., pyridine, triethylamine) to neutralize the HCl byproduct.

Reaction with Anhydrides: Reaction with (R-CO)₂O, which can be catalyzed by an acid or base.

| Reaction Type | Reagents | Product Class |

| Etherification | Base (e.g., NaH), Alkyl Halide (R-X) | 4,4'-Dialkoxy-3,3'-dimethyl-1,1'-biphenyl |

| Esterification | Acyl Chloride (R-COCl), Base | 3,3'-Dimethyl-1,1'-biphenyl-4,4'-diyl diester |

| Esterification | Carboxylic Anhydride ((RCO)₂O) | 3,3'-Dimethyl-1,1'-biphenyl-4,4'-diyl diester |

Formation of Coordination Complexes and Ligands Incorporating this compound

The biphenyl (B1667301) diol scaffold is a valuable platform for designing ligands for coordination chemistry. The two hydroxyl groups can act as coordination sites, either in their neutral form or as deprotonated alkoxides. The biphenyl backbone provides a rigid and tunable framework that influences the geometry and properties of the resulting metal complexes.

A key feature of substituted biphenyls like this compound is the potential for axial chirality, or atropisomerism. The methyl groups at the 3 and 3' positions hinder free rotation about the central carbon-carbon single bond, allowing the molecule to exist as a pair of stable, non-superimposable enantiomers. This inherent chirality makes it an excellent starting material for the synthesis of chiral ligands used in asymmetric catalysis. researchgate.netnih.govnih.gov

The development of efficient chiral ligands is a central theme in asymmetric synthesis. researchgate.netnih.gov Axially chiral biphenyl diols are a privileged class of ligand scaffolds, comparable to well-known structures like BINOL. researchgate.netchemrxiv.org By modifying the substituent groups at various positions on the biphenyl rings, the steric and electronic properties of the ligands and their corresponding metal catalysts can be finely tuned to improve efficiency and enantioselectivity in a wide range of chemical reactions. researchgate.netnih.govnih.gov For instance, chiral phosphoric acids derived from such diols have been successfully used in asymmetric cyclization reactions. researchgate.net

The synthesis of these chiral ligands often involves derivatizing the hydroxyl groups to create phosphoramidites, phosphonites, or other coordinating moieties. These modified ligands can then be complexed with various transition metals, such as palladium, rhodium, or iron, to form active catalysts for reactions like asymmetric additions, cycloadditions, and hydrogenations. researchgate.netrsc.org

| Ligand Type | Synthetic Precursor | Application |

| Chiral Phosphoric Acids | Axially Chiral Biphenyl Diol | Asymmetric Cyclizations researchgate.net |

| Chiral Phosphoramidites | Axially Chiral Biphenyl Diol | Palladium-Catalyzed Asymmetric Cycloadditions researchgate.netnih.govnih.gov |

| Chiral Bipyridine Diols | Chiral Pyridine N-oxide | Iron-Catalyzed Asymmetric Thia-Michael Reactions rsc.org |

When not resolved into its separate enantiomers, this compound can be used to synthesize a variety of non-chiral ligands. The diol can function as a simple bidentate O,O'-donor ligand, bridging two metal centers or chelating to a single metal.

Furthermore, the biphenyl core can be incorporated into more complex ligand architectures, such as pincer ligands. For example, related dihalobiphenyls can be transformed into stannoles and subsequently transmetalated to form luminescent gold(III) pincer complexes. nih.gov This strategy could be adapted to the diol, where the hydroxyl groups are first converted to other functionalities. The rigid biphenyl backbone is crucial for establishing the defined geometry of these pincer complexes. nih.gov Similarly, related biphenyl tetracarboxylate ligands have been used with flexible co-ligands to construct a variety of metal-organic frameworks with diverse 1D, 2D, and 3D structures. rsc.org

Polymerization and Oligomerization Reactions Involving this compound

The difunctional nature of this compound, with its two reactive hydroxyl groups, makes it an ideal monomer for step-growth polymerization. It can react with complementary difunctional monomers to produce a range of polymers, including polyesters and polyethers.

Acyclic diene metathesis (ADMET) polymerization is one method used to polymerize biphenyl compounds derived from natural sources like vanillin (B372448) and eugenol. rsc.org This methodology can be applied to diene-functionalized derivatives of this compound to create polymers with high thermal stability. rsc.org Another powerful technique is catalytic cross-dehydrocoupling polymerization. This method allows for the reaction of compounds with Si-H bonds, like 1,4-bis(dimethylsilyl)benzene, with various diols under mild conditions to form polymers such as poly(silyl ether)s. uwaterloo.ca

Oligomerization, the formation of short-chain polymers, can also be achieved using various catalytic systems. researchgate.netmdpi.com For instance, the hydroboration of alkynyl-functionalized diaryldiboranes(4) with dihydroboranes can lead to oligomeric species. nih.gov While this specific example does not use the diol directly, it demonstrates a pathway to oligomers that could potentially incorporate the biphenyl diol unit after suitable functionalization.

| Polymerization Method | Co-monomer Type | Resulting Polymer Class | Key Features |

| Polyesterification | Diacyl Chloride or Dicarboxylic Acid | Polyester (B1180765) | Step-growth polymerization |

| Polyetherification | Dihaloalkane | Polyether | Step-growth polymerization |

| ADMET Polymerization | - (requires diene-functionalized monomer) | Polyolefin | Good thermal stability rsc.org |

| Cross-Dehydrocoupling | Bis(silyl) Compound | Poly(silyl ether) | Mild conditions, well-defined structures uwaterloo.ca |

Other Functional Modifications of the this compound Core Structure (e.g., Oxidation, Reduction, Substitution Reactions)

Beyond the direct reactions of its hydroxyl groups, the this compound core can undergo other important transformations.

Oxidation: The phenolic hydroxyl groups can be oxidized to form quinone-type structures. The oxidation of the two hydroxyl groups would lead to the formation of 3,3'-dimethyl-[1,1'-biphenyl]-4,4'-dione, also known as a diphenoquinone. This transformation converts the aromatic system into a conjugated diketone, significantly altering its electronic and optical properties. The oxidation of similar phenolic structures, such as flavonols, often proceeds through radical mechanisms and can lead to dimer formation or other coupled products. ttu.edu

Reduction: Reduction reactions can be employed to remove the hydroxyl groups entirely, converting them back to hydrogen atoms. A common method for this transformation is the treatment of the diol with zinc dust, which reduces the phenolic groups to yield the parent hydrocarbon, 3,3'-dimethylbiphenyl (B1664587). orgsyn.org

Substitution Reactions: The aromatic rings of this compound are activated towards electrophilic aromatic substitution due to the electron-donating nature of the hydroxyl and methyl groups. Both groups are ortho- and para-directing. Given that the para positions are occupied by the biphenyl linkage and the hydroxyl groups, and the meta positions are occupied by the methyl groups, electrophilic attack is most likely to occur at the positions ortho to the powerful hydroxyl activating groups (positions 5 and 5'). Potential substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation, allowing for the introduction of a wide array of functional groups onto the biphenyl scaffold.

| Reaction Type | Reagents/Conditions | Product Type |

| Oxidation | Oxidizing agent (e.g., AIBN, NaOCl) ttu.edumdpi.com | Diphenoquinone |

| Reduction | Zinc dust, heat orgsyn.org | 3,3'-Dimethylbiphenyl |

| Electrophilic Substitution | Electrophile (e.g., Br₂, HNO₃/H₂SO₄) | Ring-substituted biphenyl diol |

Applications of 3,3 Dimethyl 1,1 Biphenyl 4,4 Diol and Its Derivatives in Advanced Chemical Research

Catalysis and Asymmetric Catalysis Utilizing 3,3'-Dimethyl-1,1'-biphenyl-4,4'-diol-derived Ligands

The atropisomeric nature of the biphenyl (B1667301) scaffold in this compound allows for the design of chiral ligands that can induce enantioselectivity in a variety of chemical transformations. chemrxiv.orgresearchgate.net The strategic placement of methyl groups at the 3 and 3' positions influences the dihedral angle between the phenyl rings, creating a well-defined chiral environment when incorporated into a catalyst. researchgate.net

In homogeneous catalysis, where the catalyst and reactants are in the same phase, ligands derived from this compound have demonstrated considerable utility. These ligands, often in the form of phosphines, phosphoramidites, or other coordinating species, can be complexed with transition metals to create highly active and selective catalysts. libretexts.orgnih.gov The biphenyl framework provides a robust and tunable platform, where modifications to the substituent groups can fine-tune the steric and electronic properties of the resulting catalyst. researchgate.netchemrxiv.org This tunability is crucial for optimizing catalytic activity and selectivity for specific reactions, such as hydrogenation, cross-coupling reactions, and hydroformylation. libretexts.org

The incorporation of this compound derivatives into heterogeneous catalysts, where the catalyst is in a different phase from the reactants, is an emerging area of research. One approach involves the immobilization of homogeneous catalysts derived from this biphenyl diol onto solid supports. This strategy aims to combine the high selectivity and activity of homogeneous catalysts with the practical advantages of heterogeneous systems, such as ease of separation and recyclability. While specific examples focusing solely on this compound are not extensively documented, the broader principle of supporting chiral ligands on materials like silica (B1680970) or polymers is a well-established field.

Chiral ligands derived from biphenyl diols, including this compound, have proven to be particularly effective in mediating enantioselective transformations. beilstein-journals.orgnih.gov One of the most notable applications is in the Diels-Alder reaction, a powerful tool for the formation of six-membered rings with multiple stereocenters. beilstein-journals.orgnih.gov Chiral Lewis acids, generated in situ from a metal precursor and a biphenyl diol-derived ligand, can coordinate to the dienophile, effectively shielding one face and directing the diene to attack from the less hindered side. This results in the preferential formation of one enantiomer of the cycloadduct.

For instance, research has shown that chiral atropisomeric biphenyl diols can act as organocatalysts in oxo-Diels-Alder reactions. beilstein-journals.org The enantioselectivity of these reactions is highly dependent on the structure of the diol, including the substituents on the biphenyl core. chemrxiv.orgbeilstein-journals.org The development of new and adjustable axially chiral biphenyl ligands is an active area of research, with the goal of creating more efficient and versatile catalysts for a wide range of asymmetric syntheses. chemrxiv.orgresearchgate.netnih.gov

| Reaction Type | Catalyst/Ligand System | Key Findings | Reference |

| Oxo-Diels-Alder Reaction | Chiral atropisomeric biphenyl diols | Active organocatalysts, enantiomeric excesses are substrate-dependent. | beilstein-journals.org |

| Asymmetric Additions to Aldehydes | Axially chiral [1,1'-biphenyl]-2,2'-diol ligands | Reactivity and enantioselectivity are influenced by substituents on the biphenyl core. | chemrxiv.org |

| Enantioselective Diels-Alder Reaction | Chiral Mg(II) complexes with oxazoline-based ligands | High endo-selectivity and enantiomeric excesses achieved. | nih.gov |

Role of this compound as a Monomer in Polymer Science

The bifunctional nature of this compound, with its two hydroxyl groups, makes it a suitable monomer for step-growth polymerization. nih.gov The rigid biphenyl unit, when incorporated into a polymer backbone, can impart desirable properties such as high thermal stability, mechanical strength, and specific optical characteristics. psu.edursc.org

Polycarbonates are a class of thermoplastics known for their strength, toughness, and transparency. essentialchemicalindustry.org The synthesis of polycarbonates from this compound can be achieved through melt transesterification with a carbonate source like diphenyl carbonate or dimethyl carbonate. mdpi.comuwb.edu.pl In this process, the diol reacts with the carbonate source at elevated temperatures, typically in the presence of a catalyst, to form the polycarbonate chain with the elimination of a small molecule byproduct (phenol or methanol, respectively). essentialchemicalindustry.orguwb.edu.pl The incorporation of the 3,3'-dimethylbiphenyl (B1664587) unit into the polycarbonate backbone is expected to enhance the polymer's glass transition temperature and thermal stability compared to conventional polycarbonates based on more flexible diols.

| Polymerization Method | Carbonate Source | Typical Byproduct | Key Features |

| Melt Transesterification | Diphenyl Carbonate | Phenol (B47542) | Allows for the synthesis of high molecular weight polymers. |

| Melt Transesterification | Dimethyl Carbonate | Methanol | Considered a "greener" route due to the less toxic byproduct. uwb.edu.pl |

Similarly, this compound can be used as a monomer for the synthesis of polyesters and polyethers. In polyester (B1180765) synthesis, the diol is typically polycondensed with a dicarboxylic acid or a derivative thereof, such as a diacid chloride or a diester. reading.ac.uk The resulting polyesters containing the rigid biphenyl unit are anticipated to exhibit high thermal stability and mechanical performance. psu.edu The properties of the final polyester can be tailored by the choice of the dicarboxylic acid comonomer. reading.ac.uk

The synthesis of polyethers from this compound generally involves the reaction of the corresponding diphenoxide (formed by treating the diol with a base) with a dihalide, often in a nucleophilic substitution reaction. The resulting polyethers would also benefit from the rigidity and thermal stability conferred by the biphenyl moiety.

Liquid Crystal Polymer Synthesis and Properties

The incorporation of this compound as a monomeric unit in liquid crystal polymers (LCPs) is a key strategy for designing high-performance materials. The specific structure of this biphenol, with its methyl-substituted aromatic rings, imparts a unique combination of properties to the resulting polymers, including high thermal stability, mechanical strength, and distinct liquid crystalline behaviors.

LCPs are a class of materials that exhibit properties between those of a conventional liquid and a solid crystal. zeusinc.com They can be categorized as either lyotropic (forming liquid crystal phases in solution) or thermotropic (forming liquid crystal phases in a specific temperature range). wikipedia.org The synthesis of LCPs often involves the polycondensation of rigid, rod-like aromatic monomers, known as mesogens. zeusinc.commdpi.com The structure of this compound, featuring a rigid biphenyl core, makes it an excellent candidate for creating thermotropic LCPs.

The synthesis of LCPs using this diol typically involves polycondensation reactions with various dicarboxylic acids or their derivatives. The methyl groups at the 3 and 3' positions on the biphenyl ring introduce a "kink" in the polymer backbone. This structural feature is crucial as it lowers the melting point of the polymer compared to its unsubstituted counterpart (4,4'-biphenol), making it more processable without completely disrupting the liquid crystalline order. google.com The polymerization method can significantly influence the final properties of the LCP. Common methods include:

Melt Polycondensation: This involves reacting the diol with dicarboxylic acids at high temperatures (typically 250°C to 300°C). google.com This method is common in industrial production.

Solution Polycondensation: This method can sometimes yield polymers with different morphologies or thermal transitions compared to melt polycondensation. google.com

Acidolysis: In this method, the diacetate derivative of the diol is reacted with aromatic dicarboxylic acids. google.com

The properties of LCPs derived from this compound are characterized by high performance in several key areas. These polymers generally exhibit high strength, excellent dimensional stability, low coefficient of thermal expansion, and resistance to chemicals and radiation. sinocurechem.com The presence of the biphenyl unit contributes to the rigidity and high-temperature performance of the polymer chain.

Table 1: General Properties of Biphenyl-Based Liquid Crystal Polymers

| Property | Description |

|---|---|

| Thermal Stability | High decomposition temperatures, suitable for high-temperature applications. |

| Mechanical Strength | High tensile strength and modulus due to the rigid-rod polymer chains. mdpi.com |

| Chemical Resistance | Excellent resistance to a wide range of solvents and chemicals. sinocurechem.com |

| Dimensional Stability | Low mold shrinkage and a low coefficient of thermal expansion. google.com |

| Melt Processability | The methyl groups help to lower the melting point, improving processability compared to unsubstituted biphenyl LCPs. google.com |

Advanced Polymer Architectures and Functional Properties Derived from this compound

The unique structure of this compound serves as a foundational building block for creating advanced polymer architectures beyond simple linear chains. The development of controlled polymerization techniques has enabled the synthesis of complex structures such as block, graft, and star polymers with precisely defined properties.

The diol's two hydroxyl groups provide reactive sites for initiating or participating in various polymerization reactions. For instance, it can be used in polycondensation reactions to form segments within larger block copolymers. The rigidity of the biphenyl unit can be combined with flexible polymer segments to create materials with both hard and soft domains, leading to thermoplastic elastomers or other functional materials.

Advanced polymer architectures derived from this diol can include:

Block Copolymers: These polymers consist of two or more distinct polymer blocks linked together. By incorporating a rigid block derived from this compound and a flexible block (e.g., a polyether or polyester), materials with tunable mechanical and thermal properties can be synthesized.

Graft Copolymers: It is possible to create a polymer backbone from which side chains of a different composition are grafted. The biphenyl diol could be functionalized to act as a grafting point.

Dendrimers and Hyperbranched Polymers: The diol can be used as a core molecule or a branching unit in the synthesis of highly branched, three-dimensional polymers. These architectures are known for their unique solution properties and high concentration of terminal functional groups.

Contributions of this compound to Materials Science

Development of Functional Coatings and Resins

The compound this compound is a valuable precursor in the synthesis of high-performance resins and functional coatings, primarily through its use in creating epoxy resins and polyamides with enhanced properties.

Epoxy Resins: The diglycidyl ether of a related compound, 3,3′,5,5′-tetramethyl-4,4′-biphenol, is noted for its low melt viscosity and excellent sealing performance, making it a superior material for integrated circuit packaging. sinocurechem.com By extension, epoxy resins based on this compound are expected to exhibit high thermal stability and chemical resistance due to the rigid aromatic biphenyl structure. These resins, when cured, can form highly cross-linked networks that provide robust protection against corrosive environments and high temperatures. High-performance epoxy resins are often formulated with aromatic diamines as curing agents to achieve a high glass transition temperature (Tg) and durability, making them suitable for demanding aerospace and industrial applications. nasa.gov

Polyamides and Polyimides: This diol can be chemically modified into a diamine derivative, such as 3,3'-dimethyl-[1,1'-biphenyl]-4,4'-diamine, which is a key monomer for high-performance aromatic polyamides (aramids) and polyimides. nist.gov These polymers are known for their outstanding mechanical strength, thermal stability, and chemical resistance. mdpi.com The introduction of the dimethyl-biphenyl structure can improve the solubility of these often-intractable polymers, facilitating their processing into films and coatings. mdpi.com Functional coatings derived from these polymers can offer superior protection for substrates in harsh environments. For instance, polyimide coatings are used in the electronics industry for their excellent dielectric properties and thermal stability. ibm.comtitech.ac.jp

Table 2: Potential Properties of Resins Derived from this compound

| Resin Type | Key Monomer Precursor | Potential Advantages in Coatings and Resins |

|---|---|---|

| Epoxy Resins | This compound | High thermal stability, chemical resistance, good mechanical properties after curing. |

| Polyamides | 3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-diamine | Excellent mechanical strength, thermal resistance, improved solubility for processing. mdpi.com |

| Polyimides | 3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-diamine | Superior thermal stability (Tg > 400°C), good dielectric properties, chemical inertness. researchgate.net |

Advanced Composite Materials

Advanced composite materials, which consist of a reinforcing fiber (like carbon or glass) embedded in a polymer matrix, are critical in industries such as aerospace, automotive, and electronics. taylorandfrancis.comarxada.com The performance of these composites is heavily dependent on the properties of the polymer matrix. This compound is a building block for high-performance thermosetting and thermoplastic resins used as matrices in these composites.

Thermoset Matrices: Resins derived from this diol, such as specialized epoxy or cyanate (B1221674) ester resins, can serve as the matrix for advanced composites. arxada.com Cyanate ester resins, for example, are known for their very high glass transition temperatures (up to 400°C), excellent dielectric properties, and low moisture absorption, making them ideal for satellite and aerospace applications. arxada.com The incorporation of the rigid and thermally stable biphenyl structure from the diol contributes directly to these high-performance characteristics. The resulting composites exhibit superior strength-to-weight ratios, high-temperature resistance, and environmental durability. taylorandfrancis.com

Thermoplastic Matrices: The diol is also a key component in the synthesis of high-performance thermoplastic polymers like polyetheretherketone (PEEK) or LCPs, which can be used as matrices for thermoplastic composites. arkema.com Thermoplastic composites offer advantages such as shorter processing times, recyclability, and improved toughness compared to their thermoset counterparts. toraytac.com The use of LCPs based on biphenyl structures as a matrix material can lead to composites with exceptionally low coefficients of thermal expansion and excellent mechanical properties. google.com

The selection of a matrix based on this compound allows for the tailoring of composite properties to meet specific design requirements for stiffness, strength, and performance at elevated temperatures. taylorandfrancis.com

Supramolecular Chemistry and Self-Assembly with this compound Scaffolds

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding and π-π stacking. nih.gov The process by which these molecules spontaneously organize into ordered structures is known as self-assembly. nih.gov The molecular structure of this compound makes it an excellent scaffold for designing and constructing complex supramolecular architectures.

The key features of the diol that facilitate self-assembly are:

Hydrogen Bonding: The two hydroxyl (-OH) groups are strong hydrogen bond donors and acceptors. This allows the molecules to form predictable, directional interactions, leading to the formation of chains, networks, or other ordered assemblies.

Aromatic Stacking (π-π Interactions): The two phenyl rings provide flat, electron-rich surfaces that can interact with other aromatic systems through π-π stacking. These interactions, while weaker than hydrogen bonds, contribute significantly to the stability and organization of the final supramolecular structure.

Defined Geometry: The biphenyl core provides a rigid and well-defined shape. The presence of the methyl groups introduces a specific dihedral angle between the two phenyl rings, which influences the three-dimensional packing of the molecules.

These features allow researchers to use this compound and its derivatives as building blocks for creating functional supramolecular materials. By modifying the core structure or adding other functional groups, it is possible to direct the self-assembly process to form specific architectures like nanotubes, vesicles, or gels. This directed self-assembly can be influenced by external factors such as solvent and temperature. harvard.edu The study of how monomers pack in a crystalline state to undergo topochemical polymerization is an area where such directed interactions are crucial for synthesizing advanced polymers with highly ordered structures. semanticscholar.org The principles of supramolecular chemistry and self-assembly are fundamental to creating novel materials with applications in areas ranging from materials science to chemical biology. nih.gov

Advanced Structural and Spectroscopic Research on 3,3 Dimethyl 1,1 Biphenyl 4,4 Diol

Crystallographic Investigations of 3,3'-Dimethyl-1,1'-biphenyl-4,4'-diol and its Complexesresearchgate.netresearchgate.netnih.gov

Crystallographic studies are fundamental to understanding the precise atomic arrangement of this compound in the solid state, providing insights into its molecular geometry and the intermolecular forces that govern its crystal packing.

Single-Crystal X-ray Diffraction Studies for Molecular and Supramolecular Structuresresearchgate.netresearchgate.net

For this compound, the molecular structure would be heavily influenced by the steric hindrance of the methyl groups at the 3 and 3' positions and the hydrogen-bonding capacity of the hydroxyl groups at the 4 and 4' positions. The repulsion between the methyl groups likely forces the biphenyl (B1667301) rings into a twisted, non-planar conformation in the gas phase or in solution. However, in the solid state, strong intermolecular O-H···O hydrogen bonds between the hydroxyl groups of adjacent molecules could promote a more planar arrangement, forming extended supramolecular networks. hhu.de Weaker C-H···O and van der Waals interactions would further stabilize the crystal packing. researchgate.netnih.gov

Table 1: Expected Crystallographic Parameters for this compound (Inferred from Analogous Structures)

| Parameter | Expected Value/Feature | Influencing Factors |

|---|---|---|

| Crystal System | Likely Monoclinic or Orthorhombic | Molecular symmetry and packing efficiency |

| Space Group | Potentially centrosymmetric (e.g., P2₁/c) | Presence of inversion centers |

| Dihedral Angle (Inter-ring) | Variable, but potentially near-planar in solid state | Balance between steric hindrance (methyl groups) and intermolecular H-bonding |

| Key Intermolecular Interactions | Strong O-H···O hydrogen bonds; C-H···π interactions; van der Waals forces | -OH and -CH₃ functional groups |

Polymorphism and Crystal Engineering of Biphenyl Diol Compoundsresearchgate.netnih.gov

Polymorphism, the ability of a compound to exist in more than one crystal form, is a common phenomenon in organic molecules and is anticipated for this compound. The different arrangements of molecules in the crystal lattice, driven by subtle variations in intermolecular interactions, give rise to polymorphs with distinct physical properties. The formation of specific polymorphs can be influenced by crystallization conditions such as solvent, temperature, and pressure.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Studies for Conformational Analysis and Mechanism Elucidationuni-mainz.de

NMR spectroscopy is an indispensable tool for elucidating the solution-state structure and dynamics of this compound.

Proton (¹H) and Carbon-¹³ (¹³C) NMR provide primary structural confirmation. Based on its structure and data from related compounds, the following spectral features are expected :

¹H NMR : Signals for the methyl protons would appear around 2.3 ppm. The aromatic protons would resonate in the range of 6.8–7.2 ppm, likely as a set of distinct signals due to the asymmetric substitution pattern. The hydroxyl protons would show a broad singlet whose chemical shift is dependent on concentration and solvent.

¹³C NMR : The methyl carbons would have a signal around 20 ppm. The aromatic carbons would appear between 110-160 ppm, with the carbon atoms attached to the hydroxyl groups resonating at the lower field (higher ppm) end of this range.

Advanced 2D NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are crucial for conformational analysis. NOESY experiments can detect through-space interactions between protons, providing direct evidence for the spatial proximity of the methyl groups and specific aromatic protons on the opposing rings. This data is vital for determining the preferred torsional angle and the energy barrier to rotation around the central C-C biphenyl bond. For complex conformational equilibria, combining NMR data with computational methods like Replica-Exchange Molecular Dynamics (REST-MD) can provide a powerful approach to visualizing conformational dynamics and energy barriers. copernicus.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|---|

| ¹H | -OH | Variable (e.g., 4.5-6.0) | Broad singlet, position is solvent/concentration dependent |

| Aromatic C-H | 6.8 - 7.2 | Multiple distinct signals expected | |

| -CH₃ | ~2.3 | Singlet | |

| ¹³C | -CH₃ | ~20 | - |

| Aromatic C-H | ~115-130 | - | |

| Aromatic C-C/C-CH₃ | ~130-140 | Quaternary carbons | |

| Aromatic C-OH | ~150-155 | Quaternary carbon attached to hydroxyl |

Vibrational Spectroscopy (IR and Raman) for Intermolecular Interactions and Functional Group Analysisuni-mainz.decardiff.ac.uk

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, offering detailed information about its functional groups and the strength of intermolecular interactions. cardiff.ac.uk

For this compound, the key vibrational modes include:

O-H Stretch : In the IR spectrum, a strong, broad absorption band is expected in the region of 3200-3600 cm⁻¹. The broadening is a direct consequence of intermolecular hydrogen bonding in the solid state or concentrated solutions. In a very dilute solution in a non-polar solvent, a sharper, higher frequency band might be observed, corresponding to free, non-hydrogen-bonded hydroxyl groups.

C-H Stretches : Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups appear just below 3000 cm⁻¹.

C=C Aromatic Stretches : Several sharp bands in the 1400-1600 cm⁻¹ region are characteristic of the aromatic rings.

C-O Stretch : A strong band around 1200-1260 cm⁻¹ is indicative of the phenol (B47542) C-O stretching vibration.

Raman spectroscopy provides complementary information. tue.nl Non-polar bonds, such as the aromatic ring C=C bonds and the central biphenyl C-C bond, often produce strong Raman signals, whereas the polar O-H bond gives a weak Raman signal. Studies on similar molecules have shown that intermolecular coupling can lead to shifts in vibrational frequencies, which can be tracked using Surface-Enhanced Raman Scattering (SERS) to probe intermolecular distances. nih.gov

Electronic Spectroscopy (UV-Vis and Fluorescence) for Electronic Structure Characterization of Biphenyl Diol Derivatives

UV-Visible (UV-Vis) and fluorescence spectroscopy are used to investigate the electronic transitions within a molecule. wizeprep.com The chromophore in this compound is the substituted biphenyl system.

UV-Vis Absorption : Unsubstituted biphenyl exhibits a strong π→π* absorption band (the K-band) around 250 nm. The presence of hydroxyl (-OH) and methyl (-CH₃) groups, which act as auxochromes, is expected to cause a bathochromic (red) shift in the absorption maximum to longer wavelengths. The extent of this shift is highly dependent on the dihedral angle between the two phenyl rings; a more planar conformation allows for greater π-conjugation, resulting in a shift to longer wavelengths and an increase in molar absorptivity. uni-mainz.de

Fluorescence : Many biphenyl derivatives are fluorescent. Following absorption of a photon and excitation to an excited singlet state (S₁), the molecule can relax to the ground state (S₀) by emitting a photon. wizeprep.com The fluorescence emission spectrum is typically a mirror image of the absorption spectrum and occurs at a longer wavelength (a phenomenon known as the Stokes shift). uni-mainz.de The fluorescence quantum yield and lifetime are sensitive to the molecular conformation and its environment.

Mass Spectrometry Techniques for Structure Elucidation of this compound Derivativesuni-mainz.de

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, allowing for the determination of molecular weight and elemental composition.

For this compound (C₁₄H₁₄O₂), the molecular weight is 214.26 g/mol . nih.gov In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺˙) would be observed at m/z = 214. Analysis of the fragmentation pattern provides further structural confirmation. Common fragmentation pathways for this molecule would likely include:

Loss of a methyl radical (•CH₃) to give a fragment at m/z = 199.

Loss of a hydrogen atom (•H) to give a fragment at m/z = 213.

Cleavages involving the hydroxyl groups or rearrangement of the biphenyl rings.

High-resolution mass spectrometry (HRMS) can determine the exact mass of the molecular ion to several decimal places, allowing for the unambiguous determination of the elemental formula (C₁₄H₁₄O₂). When coupled with separation techniques like High-Performance Liquid Chromatography (HPLC), LC-MS can be used to analyze complex mixtures containing the compound and its derivatives. sielc.com

Chromatographic Method Development for Purity and Separation of Isomers (e.g., HPLC)

The accurate determination of purity and the effective separation of isomers of this compound are critical for its application in various scientific and industrial fields. High-Performance Liquid Chromatography (HPLC) stands out as a primary analytical technique for these purposes due to its high resolution, sensitivity, and adaptability. The development of a robust HPLC method involves careful selection of the stationary phase, mobile phase composition, and detector to achieve optimal separation of the main compound from any impurities and isomeric forms.

Reverse-Phase HPLC for Purity Determination

Reverse-phase HPLC (RP-HPLC) is a widely adopted method for the purity analysis of phenolic compounds like this compound. In this technique, a nonpolar stationary phase is used with a polar mobile phase.

Stationary Phase Selection: The choice of stationary phase is crucial for achieving the desired separation. For biphenyl compounds, several types of columns are commonly employed:

C18 (Octadecylsilane): This is the most common and versatile stationary phase in reverse-phase chromatography. It provides good hydrophobic retention for moderately polar compounds like this compound.

Phenyl-Hexyl: Columns with phenyl ligands offer alternative selectivity, particularly for aromatic compounds. The π-π interactions between the phenyl rings of the stationary phase and the biphenyl structure of the analyte can enhance separation from non-aromatic impurities. qub.ac.uk

Biphenyl: Specifically designed for the analysis of aromatic compounds, biphenyl phases can provide unique selectivity for closely related isomers and are a strong choice for resolving complex mixtures of substituted biphenyls. qub.ac.uk

Mobile Phase Composition: The mobile phase in RP-HPLC typically consists of a mixture of water and a less polar organic solvent, such as acetonitrile (B52724) or methanol. The ratio of these solvents is adjusted to control the retention time of the analytes.

Acetonitrile vs. Methanol: Acetonitrile is often preferred due to its lower viscosity and UV transparency at lower wavelengths.

Additives: To improve peak shape and resolution, small amounts of acid, such as phosphoric acid or formic acid, are often added to the mobile phase. These additives help to suppress the ionization of the phenolic hydroxyl groups, leading to sharper and more symmetrical peaks. Formic acid is particularly suitable for methods that are coupled with mass spectrometry (MS) detection. nih.govbohrium.com

A typical gradient elution, where the concentration of the organic solvent is increased over time, is often employed to ensure the timely elution of all compounds with varying polarities.

Illustrative RP-HPLC Method Parameters for Purity Analysis:

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 30% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

This table represents a typical starting point for method development based on common practices for similar phenolic biphenyl compounds.

Under such conditions, this compound would be well-retained and separated from more polar and less polar impurities. The purity is determined by calculating the peak area percentage of the main compound relative to the total area of all detected peaks.

Separation of Isomers

The synthesis of this compound can potentially lead to the formation of positional isomers (e.g., 2,3'-dimethyl-1,1'-biphenyl-4,4'-diol or 2,2'-dimethyl-1,1'-biphenyl-4,4'-diol). Furthermore, due to the restricted rotation around the biphenyl single bond, the molecule can exist as atropisomers (a form of axial chirality) if the rotation is sufficiently hindered. The separation of these isomers is a significant analytical challenge.

Positional Isomer Separation: The separation of positional isomers often requires highly selective stationary phases. While a standard C18 column may offer some resolution, specialized phases are often more effective.

Phenyl-based columns (Phenyl-Hexyl, Biphenyl): The unique π-π interactions offered by these columns can often differentiate between the subtle structural differences of positional isomers that result in different retention times. qub.ac.uk

Chiral Stationary Phases (CSPs): Even for non-chiral positional isomers, CSPs can sometimes provide sufficient selectivity for separation due to their complex and highly ordered three-dimensional structures. researchgate.net

Atropisomer (Enantiomeric) Separation: If this compound exists as stable atropisomers, their separation requires chiral chromatography techniques.

Chiral HPLC: This is the most direct method for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for a wide range of chiral compounds, including those with axial chirality. researchgate.netnih.gov The mobile phase is typically a non-polar solvent mixture like hexane/isopropanol for normal-phase chiral separations.

Illustrative Chiral HPLC Method Parameters for Atropisomer Separation:

| Parameter | Condition |

| Column | Polysaccharide-based Chiral Stationary Phase (e.g., CHIRALCEL® OD-H) |

| Mobile Phase | n-Hexane / 2-Propanol (90:10, v/v) |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 254 nm |

| Injection Volume | 5 µL |

This table presents a hypothetical but representative set of conditions for the chiral separation of a biphenyl compound based on established methods for similar structures.

Detailed Research Findings: While specific published chromatograms for this compound are not readily available in public literature, research on closely related compounds provides a strong basis for method development. For instance, studies on the separation of methylbiphenyl isomers have demonstrated that polysaccharide-based CSPs can effectively resolve these structurally similar molecules. researchgate.net The separation relies on subtle differences in how the isomers fit into the chiral cavities of the stationary phase.

Hypothetical Chromatographic Data for Isomer Separation:

The following table illustrates the kind of data that would be sought during the development of a chiral HPLC method for the separation of atropisomers of this compound.

| Atropisomer | Retention Time (min) | Resolution (Rs) |

| First Eluting | 12.5 | - |

| Second Eluting | 15.2 | 2.1 |

This data is illustrative and based on typical performance for chiral separations of axially chiral biphenyls. A resolution value (Rs) greater than 1.5 is generally considered to indicate a good separation between two peaks.

Theoretical and Computational Chemistry Studies of 3,3 Dimethyl 1,1 Biphenyl 4,4 Diol

Quantum Chemical Calculations (DFT, Ab Initio) on 3,3'-Dimethyl-1,1'-biphenyl-4,4'-diol

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental for exploring the intrinsic properties of a molecule. scienceopen.com These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, forming the basis for predicting its behavior. scienceopen.com

The electronic structure of this compound governs its chemical reactivity. DFT calculations are commonly used to analyze the distribution of electrons and predict sites susceptible to electrophilic or nucleophilic attack. scirp.orgscirp.org Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the Molecular Electrostatic Potential (MEP).

The HOMO represents the ability of a molecule to donate electrons, while the LUMO indicates its ability to accept electrons. A smaller HOMO-LUMO gap generally suggests higher chemical reactivity. researchgate.net For this compound, the electron-donating hydroxyl (-OH) and methyl (-CH₃) groups increase the energy of the HOMO, making the molecule susceptible to oxidation. The MEP map visually represents the charge distribution, with negative potential (red/orange) regions indicating electron-rich areas prone to electrophilic attack, and positive potential (blue) regions showing electron-deficient areas susceptible to nucleophilic attack. clinicsearchonline.org For this biphenyl (B1667301) diol, the oxygen atoms of the hydroxyl groups and the aromatic rings are expected to be the primary electron-rich, nucleophilic sites.

Table 1: Predicted Electronic Properties and Reactivity Descriptors (Note: This table is illustrative, based on general principles of DFT applied to phenolic and biphenyl compounds, as specific literature values for this compound are not available.)

| Descriptor | Significance | Predicted Characteristic for this compound |

|---|---|---|

| HOMO Energy | Electron-donating ability; susceptibility to electrophilic attack. | Relatively high energy due to -OH and -CH₃ groups. |

| LUMO Energy | Electron-accepting ability; susceptibility to nucleophilic attack. | Localized over the aromatic system. |

| HOMO-LUMO Gap | Chemical reactivity and stability. researchgate.net | Moderate gap, indicating a balance of stability and reactivity. |

| Molecular Electrostatic Potential (MEP) | Predicts sites for electrophilic and nucleophilic attack. clinicsearchonline.org | Negative potential around hydroxyl oxygens; positive potential around hydroxyl hydrogens. |

| Dual Descriptor (DD) | Identifies nucleophilic vs. electrophilic sites. scirp.orgscirp.org | Negative values (nucleophilic) expected on the aromatic rings and oxygen atoms. |

The three-dimensional structure of biphenyl derivatives is defined by the torsional or dihedral angle between the two phenyl rings. The rotation around the central C-C single bond is subject to steric hindrance from substituents, particularly those at the ortho positions. For this compound, the methyl groups at the 3 and 3' positions influence the molecule's preferred conformation.

Computational methods, such as performing a torsion scan, can map the potential energy surface (PES) as a function of the dihedral angle. qcware.comnih.gov This analysis reveals the most stable conformers (energy minima) and the energy barriers to rotation (transition states). For substituted biphenyls, a completely planar conformation (0° dihedral angle) often introduces significant steric strain. Similarly, a perpendicular conformation (90° dihedral angle) can disrupt π-conjugation between the rings. Therefore, the most stable conformer is typically a twisted structure. Studies on the related 3,3'-dimethylbiphenyl (B1664587) show it adopts a non-planar conformation. westmont.edu The energy landscape for these molecules typically shows two minima corresponding to enantiomeric twisted forms and two rotational barriers. researchgate.net

Table 2: Conformational Analysis of this compound (Note: The energy values are illustrative and based on analyses of structurally similar molecules like dimethyl-bithiophene, as specific data for the target molecule is not available.)

| Conformation | Approximate Dihedral Angle | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| Twisted (syn-clinal) | ~40-60° and ~300-320° | 0 (Global Minimum) | The most stable, lowest energy conformation, balancing steric hindrance and π-conjugation. |

| Planar (syn-periplanar) | 0° | ~2-5 | Transition state for rotation; high steric clash between ortho-hydrogens. |

| Perpendicular | 90° | ~1-3 | A second rotational barrier; π-conjugation is broken. |

| Anti-planar (anti-periplanar) | 180° | ~2-5 | Another transition state, often higher in energy than the planar state for 3,3'-disubstituted biphenyls. |

Molecular Dynamics Simulations of this compound and its Interactions

While quantum mechanics is excellent for studying static properties, molecular dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment (e.g., solvent molecules or biological macromolecules). mdpi.comresearchgate.net

For this compound, MD simulations could be employed to:

Analyze conformational dynamics: Study the transitions between different twisted conformations in solution and determine the free energy landscape.

Study solvation: Investigate how water or other solvent molecules arrange around the biphenyl diol and form hydrogen bonds with the hydroxyl groups.

Simulate interactions: Model the binding of the molecule to a protein active site or its partitioning into a lipid membrane.

The accuracy of MD simulations depends heavily on the quality of the force field, which is a set of parameters describing the potential energy of the system. For novel or less common molecules like this biphenyl diol, these parameters may need to be specifically developed or validated using quantum chemical calculations. semanticscholar.org

Mechanistic Insights from Computational Modeling of Reactions Involving this compound

Computational chemistry is a powerful tool for elucidating the detailed step-by-step mechanisms of chemical reactions. mdpi.com By mapping the reaction pathway, locating transition state (TS) structures, and calculating activation energies, researchers can gain a deep understanding of how a reaction proceeds. Theories like the Molecular Electron Density Theory (MEDT) can be applied to analyze the flow of electron density during a reaction. mdpi.com

For this compound, a key reaction is the oxidation of its hydroxyl groups to form quinone-type structures. Computational modeling could be used to:

Compare different potential oxidants and reaction pathways.

Calculate the activation free energies to predict reaction rates.

Analyze the geometry and electronic structure of the transition state to understand the factors controlling the reaction.

Use Bonding Evolution Theory (BET) to follow the changes in chemical bonds throughout the reaction mechanism. mdpi.com

Cheminformatics Approaches for Biphenyl Diol Derivatives (Excluding QSAR for biological activity)

Cheminformatics involves the use of computational methods to analyze large datasets of chemical compounds. Beyond predicting biological activity, these tools can be used to calculate a wide array of molecular descriptors and predict physicochemical properties for libraries of related compounds, such as derivatives of biphenyl diol. nih.gov

Using software tools, one can rapidly calculate properties for this compound and its virtual derivatives. These properties can include:

Topological and Geometrical Descriptors: Molecular weight, surface area, and shape indices.

Physicochemical Properties: LogP (lipophilicity), water solubility, and polar surface area (PSA).

Electronic Descriptors: Dipole moment and polarizability.

This data can be used to screen virtual libraries of biphenyl diols to identify candidates with desired physical properties for applications in materials science or as chemical intermediates, without focusing on their biological roles.

Table 3: Computationally Predicted Physicochemical Properties for this compound (Source: Data computed by PubChem) nih.gov

| Property | Predicted Value |

|---|---|

| Molecular Weight | 214.26 g/mol |

| XLogP3 | 3.4 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 1 |

| Exact Mass | 214.099379685 Da |

| Topological Polar Surface Area | 40.5 Ų |

| Heavy Atom Count | 16 |

Mechanistic Investigations of Reactions Involving 3,3 Dimethyl 1,1 Biphenyl 4,4 Diol

Elucidation of Reaction Pathways in 3,3'-Dimethyl-1,1'-biphenyl-4,4'-diol Synthesis

The synthesis of this compound can be achieved through several reaction pathways, with the choice of method often depending on the desired scale and purity. The mechanisms underpinning these syntheses typically involve carbon-carbon bond formation between two substituted phenol (B47542) rings.

One prominent industrial method involves the acid-catalyzed dealkylation and rearrangement of a protected biphenyl (B1667301) precursor. A common starting material for this process is 3,3'-dimethyl-5,5'-di-tert-butyl-4,4'-biphenyldiol, which is heated in the presence of an acid catalyst like p-toluenesulfonic acid. The reaction mechanism proceeds via protonation of the biphenyl ring, followed by the elimination of the tert-butyl groups as isobutylene. This de-tert-butylation reaction is an example of electrophilic aromatic substitution in reverse. The stability of the resulting tert-butyl carbocation is a key driving force for the reaction.